molecular formula C9H12N2O3 B2531763 4-(Tert-butyl)-5-nitropyridin-2-ol CAS No. 33252-23-2

4-(Tert-butyl)-5-nitropyridin-2-ol

Cat. No.: B2531763
CAS No.: 33252-23-2
M. Wt: 196.206
InChI Key: JARKQMWPEFQBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinone: A Versatile Bioisostere and Scaffold in Medicinal Chemistry

The pyridinone core is a six-membered heterocyclic structure containing a nitrogen atom and a carbonyl group. frontiersin.orgnih.gov Depending on the relative positions of these features, it can exist as either 2-(1H)-pyridinone or 4-(1H)-pyridinone. nih.gov In physiological conditions, the pyridinone form is generally favored over its hydroxypyridine tautomer. frontiersin.orgnih.gov

A key aspect of the pyridinone scaffold is its role as a bioisostere, a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological responses. frontiersin.orgnih.govsci-hub.senih.gov Pyridinones can mimic a variety of other chemical structures, including amides, phenols, pyridines, pyranones, pyrimidines, and pyrazines. frontiersin.orgnih.gov This mimicry allows medicinal chemists to modify a drug molecule to improve its properties, such as lipophilicity, aqueous solubility, and metabolic stability, without losing its desired biological activity. sci-hub.senih.gov

The ability of pyridinones to act as both hydrogen bond donors and acceptors further enhances their utility in drug design, allowing for strong interactions with biological targets like kinase hinge regions. frontiersin.orgnih.govsci-hub.se This has led to the development of pyridinone-containing compounds with a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.orgnih.gov

Exploring Chemical Space with Pyridinol Derivatives

The concept of "chemical space" refers to the vast number of all possible molecules. nih.gov Exploring this space is a fundamental goal of drug discovery, aiming to identify novel compounds with desired therapeutic properties. nih.govyoutube.comresearchgate.net Pyridinol derivatives are valuable tools in this exploration due to the ease with which their scaffold can be modified. rsc.org

Table 1: Bioisosteric Replacements for the Pyridone Scaffold
Original Functional GroupPyridone as BioisostereReference
AmidesCan mimic the hydrogen bonding and conformational properties of the peptide bond. frontiersin.orgnih.govsci-hub.se
PhenylsOffers a similar-sized aromatic core with altered electronic and solubility properties. sci-hub.senih.gov
PyridinesCan modulate basicity and hydrogen bonding capabilities. sci-hub.senih.gov
Pyridine (B92270) N-oxidesProvides an alternative hydrogen bonding and polarity profile. nih.gov
PhenolsMimics the hydrogen-donating ability of the hydroxyl group. frontiersin.orgnih.govrsc.org

Properties

IUPAC Name

4-tert-butyl-5-nitro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-9(2,3)6-4-8(12)10-5-7(6)11(13)14/h4-5H,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARKQMWPEFQBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Methodologies for the Synthesis of 4 Tert Butyl 5 Nitropyridin 2 Ol and Its Structural Analogues

Pyridine (B92270) Ring Formation and Functionalization Strategies

The construction of the pyridine ring itself is the foundational step. Modern organic synthesis offers a diverse toolkit for this purpose, ranging from classic condensation reactions to elegant metal-catalyzed processes.

Cyclocondensation reactions, which involve the formation of a ring from one or more acyclic precursors with the elimination of a small molecule like water or alcohol, are a robust method for preparing pyridinone rings. acsgcipr.org These methods often start with 1,5-dicarbonyl compounds or their equivalents, which react with ammonia (B1221849) or its derivatives to form the heterocyclic ring. youtube.com

Key named reactions in this category include:

The Hantzsch Synthesis: This classic method typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia, which upon oxidation yields a dihydropyridine (B1217469) that can be further oxidized to the pyridine. acsgcipr.org

The Guareschi-Thorpe Synthesis: This approach utilizes a cyanoacetamide and a 1,3-dicarbonyl compound to construct the pyridin-2-one ring directly. acsgcipr.org

The Bohlmann-Rahtz Pyridine Synthesis: This method provides direct access to the aromatic pyridine ring by reacting enamines with alkynones, proceeding through a tandem Michael addition-heterocyclization sequence with excellent control of regiochemistry. core.ac.uk

These condensation strategies are valued for their use of readily available starting materials and their ability to generate a wide array of substituted pyridones. researchgate.netchempedia.info

To enhance synthetic efficiency, chemists have developed tandem or one-pot procedures that combine multiple reaction steps into a single operation, avoiding the need for isolating intermediates. These processes are characterized by high atom economy and are often more environmentally benign. thieme-connect.com

An effective one-pot method for creating polysubstituted pyridines involves the use of a Blaise reaction intermediate. acs.orgnih.gov This strategy begins with the reaction of a nitrile with a Reformatsky reagent, which then reacts with a 1,3-enyne. nih.gov The sequence proceeds through a cascade of regio- and chemoselective addition, isomerization, cyclization, and aromatization to yield the final pyridine product with precise control over the substitution pattern. thieme-connect.comacs.org This approach demonstrates high functional group tolerance and generally produces good to excellent yields. thieme-connect.com Another powerful one-pot method is the three-component cyclocondensation, which modifies the Bohlmann-Rahtz reaction by combining a 1,3-dicarbonyl compound, ammonia, and an alkynone without an external acid catalyst. core.ac.uk

Reaction TypeKey Starting MaterialsKey FeaturesYieldsRef.
Tandem Blaise/Cyclization Nitriles, Reformatsky Reagents, 1,3-EnynesOne-pot, complete control of substitution patterns, high functional group tolerance.Up to 92% acs.org, thieme-connect.com
Modified Bohlmann-Rahtz 1,3-Dicarbonyls, Ammonia, AlkynonesOne-pot, three-component, catalyst-free, total regiochemical control.Good core.ac.uk

Transition metal catalysis has revolutionized the synthesis of aromatic heterocycles, providing novel pathways for ring formation and functionalization under mild conditions. acsgcipr.org Metal catalysts can enable [2+2+2] cycloaddition reactions between alkynes and nitriles to form the pyridine ring, a transformation that is thermally disfavored but can proceed efficiently via lower energy pathways provided by the metal center. acsgcipr.org Rhodium and iron catalysts have been successfully employed in such cyclizations. acsgcipr.orgrsc.org For instance, an iron-catalyzed cyclization of ketoxime acetates and aldehydes offers a green and facile route to symmetrical 2,4,6-trisubstituted pyridines. rsc.org

Furthermore, metal-catalyzed cross-coupling reactions are indispensable for functionalizing a pre-formed pyridine ring. Palladium-catalyzed reactions like the Suzuki-Miyaura (using organoboron reagents) and Sonogashira (using terminal alkynes) couplings are widely used to form new carbon-carbon bonds at specific positions on the pyridine ring. researchgate.net These methods allow for the late-stage introduction of substituents, providing a flexible approach to complex pyridine derivatives. researchgate.netnih.gov

Catalytic MethodCatalyst/MetalReaction DescriptionApplicationRef.
[2+2+2] Cycloaddition Co, Rh, Ni, IrCyclotrimerization of alkynes and nitriles.Pyridine Ring Formation acsgcipr.org
Iron-Catalyzed Cyclization FeCl₃Cyclization of ketoxime acetates and aldehydes.Symmetrical Pyridine Synthesis rsc.org
Suzuki-Miyaura Coupling PalladiumCross-coupling of pyridyl halides/triflates with boronic acids.C-C Bond Formation (Functionalization) researchgate.net
Sonogashira Coupling Palladium/CopperCross-coupling of pyridyl halides with terminal alkynes.C-C Bond Formation (Functionalization) researchgate.net
Buchwald-Hartwig Amination PalladiumCross-coupling of pyridyl halides with amines.C-N Bond Formation (Functionalization) researchgate.net

Precision Introduction of the Tert-butyl Group

The tert-butyl group imparts significant steric bulk and lipophilicity, which can be crucial for the biological activity and physical properties of a molecule. Its introduction onto a pyridine ring must be carefully controlled to achieve the desired isomer.

One of the most direct methods for installing an alkyl group onto a pyridine ring is through the nucleophilic addition of an organometallic reagent. quimicaorganica.org Pyridine itself is electron-deficient and susceptible to nucleophilic attack, particularly at the 2- and 4-positions. youtube.com To enhance reactivity and control regioselectivity, the pyridine nitrogen is often activated by forming a pyridinium (B92312) salt, for example, with an acyl group. acs.orgnih.gov

Hard organometallic nucleophiles, such as tert-butyl lithium or tert-butyl Grignard reagents (t-BuMgCl), readily add to these activated pyridinium ions. quimicaorganica.orgnih.gov The addition typically occurs at the C4 position, driven by electronic factors. acs.org Recent advancements have led to the development of catalytic asymmetric methods for this transformation, allowing for the synthesis of chiral dihydropyridones with high enantioselectivity using a chiral copper(I) complex as the catalyst. nih.gov This strategy is powerful because it creates a key building block while simultaneously setting a stereocenter.

An alternative to functionalizing a pre-existing ring is to build the ring from precursors where one component already contains the tert-butyl group. Cycloaddition reactions, particularly the Diels-Alder reaction, are well-suited for this approach. acsgcipr.org

The most successful cycloaddition strategies for pyridine synthesis often involve an inverse-electron-demand Diels-Alder reaction. acsgcipr.orgbaranlab.org In this scenario, an electron-deficient diene (such as a 1,2,4-triazine) reacts with an electron-rich dienophile. acsgcipr.org To synthesize a 4-tert-butylpyridine (B128874) derivative, one could employ an enamine that bears a tert-butyl group at the appropriate position. The initial cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a small stable molecule (like N₂) to yield the aromatic pyridine ring. acsgcipr.org Similarly, a [3+2] cycloaddition using a precursor with a tert-butyl group can be envisioned to construct related heterocyclic systems. mdpi.comresearchgate.net This "ring construction" approach ensures the tert-butyl group is placed exactly where desired from the outset. A notable example is the synthesis of the (S)-t-BuPyOx ligand, which uses (S)-tert-leucinol as a commercially available, chiral precursor containing the tert-butyl group. beilstein-journals.org

Side-Chain Lithiation Strategies for Pyridine Functionalization

The introduction of substituents onto the pyridine ring can be effectively achieved through side-chain lithiation, a powerful tool for creating carbon-carbon bonds. This strategy is particularly relevant for the synthesis of precursors to the target molecule.

Side-chain lithiation of picoline derivatives, for instance, allows for the functionalization of the methyl group. The process typically involves the use of a strong base, such as an organolithium reagent, to deprotonate the methyl group, forming a highly reactive carbanion. This intermediate can then react with various electrophiles to introduce a wide range of functional groups. researchgate.net

Studies have shown that the choice of base and reaction conditions is crucial for achieving high regioselectivity. For example, the lithiation of 4-picoline can be directed to the methyl group, enabling subsequent reactions to build more complex side-chains. researchgate.net This method provides a pathway to synthesize 4-substituted pyridines that could serve as foundational skeletons for further elaboration, including the introduction of a hydroxyl group at the 2-position and a nitro group at the 5-position.

Key considerations in side-chain lithiation strategies include:

Base Selection: Strong, non-nucleophilic bases are preferred to avoid addition to the pyridine ring.

Temperature Control: Reactions are typically carried out at low temperatures (-78 °C) to control reactivity and prevent side reactions. researchgate.net

Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium species. researchgate.net

Selective Nitration Techniques for Pyridin-2-ol Systems

The introduction of a nitro group onto a pyridin-2-ol ring system is a critical step in the synthesis of the target compound. However, the electron-rich nature of the pyridin-2-ol ring and the deactivating effect of the pyridine nitrogen present significant challenges for selective nitration.

Direct Nitration Strategies and Electrophilic Aromatic Substitution Limitations

Direct nitration of pyridine and its simple derivatives using standard electrophilic aromatic substitution (EAS) conditions (e.g., a mixture of nitric and sulfuric acid) is notoriously difficult. The pyridine nitrogen is basic and becomes protonated under strongly acidic conditions, forming a pyridinium ion. This positively charged species is strongly deactivated towards electrophilic attack. researchgate.netyoutube.com Consequently, vigorous reaction conditions are often required, leading to low yields and a mixture of products. youtube.com

For pyridin-2-ol systems, the hydroxyl group is a strong activating, ortho-, para-directing group. However, direct nitration can lead to over-reaction and oxidative decomposition, resulting in the formation of tarry materials and modest yields of the desired nitrated products. libretexts.org The interplay between the activating hydroxyl group and the deactivating pyridine nitrogen complicates the regiochemical outcome of the reaction.

Indirect Nitration Pathways via Substituent Transformations

To circumvent the challenges of direct nitration, indirect methods involving the transformation of existing substituents can be employed. This approach offers greater control over the regioselectivity of the nitration process. For instance, a pre-installed functional group that directs the incoming nitro group to the desired position can be utilized. After nitration, this directing group can be removed or transformed into the desired functionality.

Utilization of Nitropyridine N-Oxide Intermediates

A powerful strategy for the functionalization of pyridines, including nitration, involves the use of pyridine N-oxide intermediates. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position, and can also direct substituents to the 2- and 6-positions. nih.govnih.gov

The synthesis of nitropyridine N-oxides can be achieved through various methods. nih.gov These intermediates can then undergo further transformations. For example, the N-oxide functionality can be removed via reduction, often with PCl₃ or through catalytic hydrogenation, to yield the corresponding pyridine. This approach allows for the introduction of a nitro group under milder conditions and with greater regiochemical control than direct nitration of the parent pyridine. nih.gov Recent studies have also explored the photochemical rearrangement of pyridine N-oxides to introduce hydroxyl groups at the C3 position. acs.org

Total Synthesis Approaches and Retrosynthetic Analysis for the Compound

A plausible retrosynthetic analysis for 4-(tert-butyl)-5-nitropyridin-2-ol would disconnect the molecule at key strategic bonds, simplifying it into more readily available starting materials.

Retrosynthetic Analysis:

A primary disconnection would be the introduction of the nitro group. This leads back to the precursor 4-(tert-butyl)pyridin-2-ol .

Step 1: Nitration. The introduction of the nitro group at the 5-position of 4-(tert-butyl)pyridin-2-ol would be the final step. This would likely be achieved through a selective nitration method, possibly involving the N-oxide to control regioselectivity, as direct nitration could be problematic.

The precursor, 4-(tert-butyl)pyridin-2-ol , can be further disconnected. A logical approach would be the formation of the pyridin-2-one ring.

Step 2: Pyridin-2-one formation. This could be envisioned from a dicarbonyl compound and an amine source. For instance, a condensation reaction between a β-keto ester bearing a tert-butyl group and an ammonia equivalent could form the pyridin-2-one core.

An alternative disconnection for 4-(tert-butyl)pyridin-2-ol could involve the introduction of the tert-butyl group onto a pre-existing pyridin-2-ol ring.

Step 3: Friedel-Crafts Alkylation. While Friedel-Crafts reactions on pyridines are often challenging, under specific conditions, the tert-butyl group could potentially be introduced onto a pyridin-2-ol scaffold. libretexts.org However, controlling the regioselectivity would be a significant hurdle.

A more reliable approach would likely involve building the pyridine ring with the tert-butyl group already in place.

Forward Synthesis (Hypothetical):

Synthesis of a β-keto ester: A Claisen condensation or similar reaction could be used to synthesize a β-keto ester containing a tert-butyl group, for example, ethyl 4,4-dimethyl-3-oxopentanoate.

Pyridin-2-one formation: Reaction of this β-keto ester with an appropriate nitrogen source, such as cyanoacetamide, followed by hydrolysis and decarboxylation, could lead to the formation of the 4-(tert-butyl)pyridin-2-one ring.

Nitration: The final step would be the selective nitration of 4-(tert-butyl)pyridin-2-ol at the 5-position. This would likely require careful optimization of nitrating agents and reaction conditions, potentially utilizing the N-oxide strategy to achieve the desired regioselectivity.

This retrosynthetic analysis highlights the key challenges in the synthesis of this compound, namely the construction of the substituted pyridine ring and the selective introduction of the nitro group.

Scalability Studies for Synthetic Procedures

The industrial production of this compound and its structural analogues necessitates the development of synthetic routes that are not only efficient and high-yielding but also safe, cost-effective, and scalable. Research into the large-scale synthesis of nitropyridine derivatives has focused on overcoming the inherent challenges associated with nitration reactions, which are often highly exothermic and can lead to the formation of hazardous byproducts. Key strategies for enhancing scalability include the optimization of batch processes and the adoption of modern technologies like continuous flow chemistry.

A significant challenge in scaling up the synthesis of nitropyridines is managing the heat generated during the electrophilic nitration of the pyridine ring. In traditional batch reactors, inefficient heat transfer can lead to temperature spikes, increasing the risk of runaway reactions and the formation of polynitrated, potentially explosive side products. researchgate.net To address these safety concerns and improve process control, significant efforts have been directed towards developing robust and scalable methodologies.

One of the most promising approaches for the safe and efficient scale-up of nitration reactions is the use of continuous flow systems. researchgate.net Microreactors offer superior heat and mass transfer compared to batch reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control minimizes the accumulation of highly energetic intermediates, thereby enhancing the safety of the process. researchgate.netbeilstein-journals.org

The optimization of various reaction parameters was critical to achieving this high throughput and yield, as detailed in the table below.

Table 1: Optimization of Continuous Flow Synthesis of 4-Nitropyridine N-oxide researchgate.net

Parameter Conditions Varied Optimal Condition Outcome
Molar Ratio HNO₃ / Pyridine N-oxide 4.5:1 Maximized yield
Temperature 100-140 °C 120 °C High conversion, minimized impurities

| Residence Time | 9.9 - 19.8 min | 13.2 min | Sufficient for reaction completion without degradation |

For structural analogues, patent literature reveals industrially viable batch processes. For instance, a process for the preparation of 2-chloro-3-nitropyridin-4-ol, a close analogue of the target compound, has been detailed. google.com This method focuses on using cost-effective reagents and minimizing the number of synthetic steps to create an industrially friendly process. google.comwipo.int The synthesis involves the reaction of 2,4-dichloro-3-nitropyridine (B57353) with sodium acetate (B1210297) in dimethylformamide (DMF).

Table 2: Industrial Process for a Structural Analogue, 2-chloro-3-nitropyridin-4-ol google.com

Step Reagents & Solvents Temperature Time Yield
Substitution 2,4-dichloro-3-nitropyridine, Sodium Acetate, DMF 120-125 °C 2 hrs ~50%
Work-up Saturated Ammonium (B1175870) Chloride solution, Water, Dichloromethane 30-35 °C N/A N/A

| Purification | Toluene | 25-30 °C | 30-45 min | N/A |

Mechanistic Investigations of Tautomeric Equilibria in Pyridin-2-ol Systems

Pyridin-2-ol and its derivatives exist in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one (or lactam) forms. This equilibrium is a critical aspect of their chemical identity, as the two tautomers possess different aromaticity, polarity, and reactivity. The position of this equilibrium is sensitive to substitution patterns and the surrounding solvent environment. nih.govnih.gov

Tautomeric equilibrium of this compoundFigure 1: Tautomeric equilibrium between the pyridin-2-ol (lactim) and pyridin-2(1H)-one (lactam) forms of this compound.

Direct experimental measurement of the tautomeric ratio for this compound is not widely reported. However, extensive studies on related pyridone systems provide a strong basis for prediction. The equilibrium can be influenced by:

Solvent Polarity: An increase in solvent polarity typically favors the more polar lactam (pyridin-2-one) form, which possesses a larger dipole moment. nih.gov

Substituent Effects: Both the electron-donating tert-butyl group and the electron-withdrawing nitro group influence the electron density of the ring, which can shift the equilibrium. Computational studies on other substituted pyridones have shown that nitro groups, through hydrogen bonding and resonance effects, can modulate the tautomeric balance. nih.gov

The expected trend for the tautomeric equilibrium in different solvents is summarized in the table below, based on general principles observed for similar compounds.

Table 1: Expected Predominant Tautomer of this compound in Various Solvents This table is predictive and based on established principles for pyridin-2-one systems.

Solvent Dielectric Constant (ε) Expected Predominant Tautomer Rationale
Chloroform 4.8 Pyridin-2-ol Low polarity favors the less polar lactim form.
Acetone 21 Pyridin-2(1H)-one Intermediate polarity begins to favor the more polar lactam form. researchgate.net
Ethanol 25 Pyridin-2(1H)-one Polar protic solvent stabilizes the lactam form through hydrogen bonding.

Specific kinetic data for the interconversion of the this compound tautomers are not available in the literature. The rate of interconversion is generally fast and can be catalyzed by acids or bases. The process involves intramolecular or solvent-assisted proton transfer. For related systems, the energy barrier for this transfer determines the kinetic stability of each tautomer, with studies on dimethylpyridines suggesting that such intramolecular shifts are mechanistically plausible. rsc.org

Reactivity Profile of the Nitro Group on the Pyridine Ring

The nitro group at the C5 position profoundly influences the chemical reactivity of the pyridine ring. Its powerful electron-withdrawing nature deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). researchgate.net

The pyridine ring of this compound is rendered electron-deficient by the nitro group, making it susceptible to attack by nucleophiles. In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. researchgate.netresearchgate.net

For this molecule, the hydroxyl/oxo group at C2 is a potential leaving group. The nitro group at C5 is meta to the C2 position, which provides moderate activation. However, a more significant reaction pathway for nitropyridones is cine-substitution. In this mechanism, the nucleophile attacks the carbon atom adjacent to the nitro group (C4 or C6). For 5-nitro-2-pyridones, attack at the C6 position is often observed, leading to the formation of a new C-C or C-heteroatom bond and subsequent elimination of nitrous acid (HNO₂) to restore aromaticity. nih.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions This table outlines expected reactivity based on known mechanisms for nitropyridones.

Reaction Type Position of Attack Nucleophile (Example) Expected Product Type
Standard SNAr C2 R-NH₂ (Amine) 2-Amino-4-(tert-butyl)-5-nitropyridine
Cine-Substitution C6 CH(CO₂Et)₂⁻ (Malonate) 6-Substituted-4-(tert-butyl)pyridin-2-one

The reduction of the nitro group is one of the most synthetically useful transformations for nitroaromatic compounds, providing access to amino derivatives. This transformation can be achieved using a variety of reagents. The expected product from the reduction of this compound is 5-amino-4-(tert-butyl)pyridin-2-ol .

Common and effective methods for this reduction include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (e.g., H₂ gas, hydrazine).

Metal/Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) is a classic and reliable method. acs.org

Transfer Hydrogenation: Reagents like iron powder in aqueous ammonium chloride solution are often used for their milder conditions and good yields. acs.org

The reaction proceeds via intermediate species such as nitroso and hydroxylamino compounds. Under controlled conditions, it is sometimes possible to isolate the hydroxylamine (B1172632) derivative. nih.gov

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent System Typical Conditions Notes
Fe / NH₄Cl(aq) Ethanol/Water, Reflux Mild conditions, often used for sensitive substrates. acs.org
SnCl₂ / HCl Room Temperature or Heat A classic method for nitro group reduction.
H₂ / Pd-C Methanol/Ethanol, rt-50°C Highly efficient, but may also reduce other functional groups.

While direct migration of a nitro group on a pre-formed aromatic ring is uncommon, rearrangements involving the nitro group are known in specific contexts, particularly during synthesis or subsequent reactions.

researchgate.netresearchgate.net Sigmatropic Shift: During the synthesis of nitropyridines (e.g., via nitration with N₂O₅), the nitro group can be introduced at the nitrogen atom, forming an N-nitropyridinium ion. This can be followed by an intramolecular researchgate.netresearchgate.net sigmatropic shift to deliver the nitro group to the C3 position. rsc.orgresearchgate.netresearchgate.net This is a mechanism of formation rather than a reaction of the final product.

Bamberger-type Rearrangement: If the nitro group is reduced to a hydroxylamino group (forming 5-(hydroxylamino)-4-(tert-butyl)pyridin-2-ol), this intermediate can undergo an acid-catalyzed rearrangement, analogous to the Bamberger rearrangement. This could potentially lead to the formation of aminophenol-like structures.

Cine-Substitution: As discussed in section 3.2.1, this reaction pathway, which involves nucleophilic attack adjacent to the nitro group followed by elimination of nitrous acid, can be considered a form of rearrangement where the substituent pattern on the ring is altered. nih.gov

Transformations Involving the Tert-butyl Substituent

The tert-butyl group at the C4 position of the pyridine ring, while often considered chemically inert, plays a significant role in modulating the reactivity of the entire molecule. Its influence is not typically through direct transformation but rather through its steric and electronic effects on the pyridine nucleus and neighboring functional groups.

Steric and Electronic Influences on the Pyridine Nucleus

The reactivity of the this compound molecule is heavily governed by the combined steric and electronic properties of its substituents. The tert-butyl group, in particular, exerts a profound influence.

Steric Hindrance: The most significant contribution of the tert-butyl group is its steric bulk. This large, three-dimensional substituent physically obstructs the approach of reactants to the adjacent positions on the pyridine ring, namely the C3 and C5 positions. This phenomenon, known as steric hindrance, can dramatically decrease reaction rates at these sites or prevent reactions altogether. numberanalytics.com For instance, in electrophilic aromatic substitution (EAS) reactions, the bulky tert-butyl group can hinder the approach of an electrophile, thereby directing substitution to less crowded positions. numberanalytics.com Similarly, access to the pyridine nitrogen for protonation or alkylation can be sterically impeded, which can lower the compound's basicity compared to less substituted pyridines. stackexchange.com

Electronic Effects: Electronically, the tert-butyl group is an electron-donating group (EDG) through an inductive effect (+I). It pushes electron density into the pyridine ring, which would typically increase the ring's nucleophilicity and activate it towards electrophilic attack. However, in this molecule, its activating effect is in competition with the powerful electron-withdrawing effects of the nitro group and the pyridine nitrogen atom itself. illinois.edu While the tert-butyl group's electronic contribution is generally weaker than resonance effects, it does increase the electron density at the ortho (C3, C5) and para (C6, relative to the t-butyl group) positions, influencing the regioselectivity of certain reactions. rsc.org

Table 1: Summary of Steric and Electronic Influences of the Tert-butyl Group
Influence TypeEffect on Pyridine NucleusConsequence for Reactivity
Steric HindranceBlocks access to adjacent C3 and C5 positions.Decreases reaction rates at C3 and C5; directs incoming groups to other positions (e.g., C6). numberanalytics.com
Electronic Effect (Inductive)Donates electron density to the ring (+I effect).Partially counteracts the deactivating effect of the nitro group; influences regioselectivity by enriching ortho/para positions. illinois.edu

Conformational Effects on Neighboring Group Reactivity

The conformational orientation of the tert-butyl group can impact the reactivity of the adjacent C5-nitro group. Due to its size, the tert-butyl group can cause steric strain with the nitro group, potentially forcing the nitro group to twist out of the plane of the pyridine ring. nih.gov This twisting would disrupt the π-conjugation between the nitro group and the ring, which has two main consequences:

Reduced Electron-Withdrawing Effect: A non-planar nitro group is less effective at withdrawing electron density from the ring via resonance. This could slightly increase the ring's reactivity towards electrophiles compared to a hypothetical planar equivalent.

Altered Reactivity of the Nitro Group: The steric crowding can influence reactions that directly involve the nitro group, such as its reduction to an amine. The accessibility of the nitro group to a catalyst surface or reducing agent might be diminished.

Computational studies on sterically crowded systems have shown that maintaining a hydrogen bond required to facilitate proton transfer can force substituents into crowded positions, highlighting the energetic cost and kinetic consequences of such steric interactions. nih.gov While specific conformational studies on this compound are not widely available, principles from related structures suggest that the interplay between the tert-butyl and nitro groups is a critical factor in determining reaction pathways and rates. acs.org

Electrophilic and Radical Reactions on the Pyridine Nucleus

The pyridine nucleus in this compound is subject to both electrophilic and radical attack, with the regiochemical outcome dictated by the complex interplay of the existing substituents.

Electrophilic Aromatic Substitution (EAS): Pyridine itself is highly unreactive towards EAS because the nitrogen atom is readily protonated under the acidic conditions typically required for these reactions. vaia.com The resulting pyridinium ion is strongly deactivated. In this compound, the situation is more complex. The hydroxyl group (in the -ol tautomer) is a powerful activating group and directs electrophiles to the ortho and para positions (C3 and C5). The tert-butyl group is a weaker activating group, also directing ortho and para (C3 and C5). Conversely, the nitro group is a strong deactivating group and directs incoming electrophiles to the meta position (C3).

Considering these competing effects:

Position C3: Ortho to -OH (activating), ortho to t-Bu (activating), and meta to -NO2 (directing). However, it is sterically hindered by the t-Bu group.

Position C6: Para to the activating -OH group and not significantly hindered. This is the most likely site for electrophilic attack.

Position C5: Occupied by the nitro group.

Therefore, electrophilic substitution, if it occurs, is predicted to proceed at the C6 position. Computational studies on the nitration of pyridine-N-oxide show that the reaction product is the para-substituted compound, which aligns with the directing effect of the oxygen group. rsc.org

Radical Reactions: Radical substitution on pyridine rings, particularly via the Minisci reaction, is a powerful method for C-H functionalization. rsc.org This reaction typically involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus electron-deficient) pyridine ring. nih.gov The reaction proceeds under neutral or acidic conditions and can be initiated in various ways. chemrxiv.org For this compound, radical attack would likely be directed to the positions ortho and para to the ring nitrogen (C2 and C6). Since the C2 position is substituted with the hydroxyl group, the C6 position is the most probable site for radical functionalization. The presence of the nitro group further enhances the electrophilicity of the ring, making it a more reactive substrate for nucleophilic radical addition. rsc.orgnih.gov

Intermolecular and Intramolecular Interactions Governing Reactivity

Non-covalent interactions play a crucial role in the solid-state structure, physical properties, and reactivity of this compound.

Intermolecular Interactions: The molecule's functionality allows for significant intermolecular interactions.

Tautomerism and Hydrogen Bonding: The compound exists in a tautomeric equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone form. chemtube3d.com In the solid state and in solution, the pyridone form is often favored and can form strong, centrosymmetric hydrogen-bonded dimers via its N-H and C=O groups. wikipedia.orgnih.gov This dimerization can affect solubility and influence reactivity by masking the hydrogen-bonding sites.

Stacking Interactions: The planar pyridine rings can engage in π-π stacking interactions, which contribute to the stability of the crystal lattice. rsc.org The presence of both an electron-donating group (t-Bu) and an electron-withdrawing group (NO2) can promote offset or slipped-stack arrangements.

Other Interactions: N···H interactions are often a major driving force in the crystal packing of nitrogen-rich heterocyclic compounds. nih.govepa.gov

Intramolecular Interactions:

Intramolecular Hydrogen Bonding: In the 2-hydroxypyridine (B17775) tautomer, an intramolecular hydrogen bond can form between the hydrogen of the C2-hydroxyl group and an oxygen atom of the C5-nitro group. This would form a stable six-membered ring, influencing the compound's conformation and the acidity of the hydroxyl proton. Similar intramolecular hydrogen bonds have been observed in related structures, such as tripeptides containing pyridyl groups. rsc.org

Keto-Enol Tautomerism: As mentioned, the equilibrium between the this compound (enol/lactim) and 4-(tert-butyl)-5-nitro-1H-pyridin-2-one (keto/lactam) forms is a key intramolecular process. chemtube3d.comwikipedia.org The position of this equilibrium is sensitive to the solvent, temperature, and pH, and it dictates which functional groups are available for reaction.

Derivatization Strategies for Structural Diversification

The multiple functional groups on the this compound scaffold provide numerous handles for chemical modification, allowing for the synthesis of a diverse library of related compounds. mdpi.commdpi.com

Reactions at the Hydroxyl/Pyridone Group:

O-Alkylation/O-Acylation: The hydroxyl group of the 2-ol tautomer can be alkylated or acylated to form ethers and esters, respectively.

N-Alkylation: The N-H bond of the 2-pyridone tautomer can be alkylated under basic conditions.

Reactions Involving the Nitro Group:

Reduction to Amine: The most common transformation of the nitro group is its reduction to a primary amine (e.g., using H2/Pd, SnCl2, or Fe/HCl). This yields 5-amino-4-(tert-butyl)pyridin-2-ol, a versatile intermediate.

Further Amine Derivatization: The resulting amino group can undergo a wide range of reactions, including acylation to form amides, alkylation, diazotization followed by Sandmeyer-type reactions to introduce various substituents (halogens, -CN, -OH), and condensation reactions to form imines or fused heterocyclic systems. nih.gov

Reactions on the Pyridine Ring:

Nucleophilic Aromatic Substitution (SNAr): While the ring is electron-rich from the -OH and t-Bu groups, a strong activating group for SNAr is not present (like a halogen). However, under harsh conditions, derivatization via this pathway might be possible. The vicarious nucleophilic substitution (VNS) is another pathway for C-H alkylation on electrophilic nitropyridines. acs.org

Synthesis of Fused Rings: The bifunctional nature of the molecule makes it a valuable precursor for synthesizing fused-ring systems. grafiati.com For example, the amino derivative (from nitro reduction) could be used in condensation reactions with dicarbonyl compounds to build new rings fused to the pyridine core, a common strategy in medicinal chemistry. nih.govrsc.orgresearchgate.net

Table 2: Potential Derivatization Reactions
Functional GroupReaction TypeReagentsProduct Type
C2-HydroxylO-Alkylation (Williamson Ether Synthesis)Base (e.g., NaH), Alkyl halide (R-X)2-Alkoxy derivative
C5-NitroReductionH2/Pd, SnCl2, Fe/HCl5-Amino derivative
5-Amino (from nitro reduction)AcylationAcyl chloride (RCOCl), Pyridine5-Amido derivative
5-Amino (from nitro reduction)Diazotization & Sandmeyer Reaction1. NaNO2, HCl 2. CuX (X = Cl, Br, CN)5-Halo or 5-Cyano derivative
Pyridine Ring (C6-H)Radical Alkylation (Minisci Reaction)Alkyl radical source, Acid, Oxidant6-Alkyl derivative

The Role of Tert Butyl Substituents in Modulating Molecular Properties and Reactivity

Role of Tert-butyl Substituents in Modulating Molecular Properties and Reactivity

Steric Hindrance and Conformational Control by Tert-butyl Groups

The tert-butyl group is a cornerstone of physical organic chemistry, primarily valued for the significant steric bulk it imparts to a molecule. This steric hindrance is not merely an obstacle but a powerful tool for directing the outcome of chemical reactions and controlling the three-dimensional shape of a molecule. acs.orgvedantu.com When attached to a pyridine (B92270) ring, as in 4-(tert-butyl)-5-nitropyridin-2-ol, this bulky group exerts a profound influence on the molecule's environment.

The primary effect of the tert-butyl group is to sterically shield adjacent positions on the ring. This shielding can prevent or slow down reactions at those sites, a critical factor in achieving selectivity. rsc.org For instance, in electrophilic aromatic substitutions, the sheer size of the tert-butyl group can dictate the position of incoming substituents, favoring positions away from its bulk. wikipedia.org In the case of tert-butylbenzene, nitration overwhelmingly yields the para-substituted product over the ortho-substituted one, a classic example of steric control. wikipedia.org

Influence on Regioselectivity in Synthetic Transformations

Regioselectivity, the control of where a chemical reaction occurs on a molecule with multiple potential reaction sites, is a fundamental challenge in chemical synthesis. The tert-butyl group, through its steric properties, serves as a reliable directing group to achieve high regioselectivity. nih.gov

In the context of a substituted pyridine like this compound, the tert-butyl group at the C4 position can influence reactions at both the C3 and C5 positions. Any reagent approaching the ring must navigate the steric field created by this group. This effect is well-documented in various heterocyclic systems. For example, in the hydrodefluorination of pyridines catalyzed by nickel, a bulky substituent can prevent the catalyst from accessing a nearby C-F bond, allowing for selective reaction at a more accessible position. rsc.org This principle allows chemists to perform single, selective modifications on otherwise symmetrically or similarly reactive sites.

The interplay between the steric hindrance of the tert-butyl group and the electronic effects of the nitro and hydroxyl groups makes the regiochemical outcomes of reactions on this molecule particularly interesting. The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to it. nih.govnih.gov The tert-butyl group at C4 would sterically hinder a nucleophilic attack at the C5 position, potentially directing reactions to other activated sites. This built-in control makes the molecule a valuable substrate for studying complex substitution patterns.

The Compound this compound: A Multifunctional Research Target

The structure of this compound is a confluence of functionalities that make it a compelling target for research. The pyridin-2-ol core, which exists in tautomeric equilibrium with its corresponding pyridone form, is a privileged structure in medicinal chemistry. The nitro group is a versatile functional handle; it can be reduced to an amino group, which then opens up a vast array of subsequent chemical transformations, including diazotization, acylation, and the construction of fused heterocyclic systems. nih.gov

Nitropyridines are recognized as valuable precursors for a wide range of bioactive molecules, including antitumor, antibacterial, and antifungal agents. nih.govnih.gov They also find applications in material science and as radiolabeled compounds for imaging techniques like positron-emission tomography (PET). nih.gov The combination of the bulky tert-butyl group for steric control, the reactive nitro group, and the pyridin-2-ol scaffold makes this specific compound a highly functionalized building block. It offers a platform for creating complex molecular architectures with precisely controlled stereochemistry and substitution patterns, ideal for generating libraries of compounds for drug discovery or developing new catalytic systems.

Below is a table summarizing the key physicochemical properties of the parent compound and a related analogue.

PropertyValue
Compound Name This compound
Molecular FormulaC9H12N2O3
IUPAC NameThis compound
Storage Temperature2-8°C chiralen.com
Related Compound tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate nih.govsynblock.com
CAS Number193902-78-2 nih.govsynblock.com
Molecular FormulaC14H20N4O4 nih.govsynblock.com
Molecular Weight308.33 g/mol nih.govsynblock.com
XLogP31.8 nih.gov

Scope and Organization of the Academic Research Outline

This article has provided a focused examination of this compound as a compound of interest in advanced heterocyclic chemistry. The discussion was structured to first introduce the foundational concepts of steric and electronic control exerted by its key functional groups. The analysis began with the role of the tert-butyl group in imposing steric hindrance and conformational rigidity, a critical design element in modern organic synthesis (Section 1.3.1). It then explored how this steric influence is translated into achieving regioselectivity in synthetic transformations on the pyridine ring (Section 1.3.2). Finally, the article synthesized these concepts to frame the compound as a multifunctional research target, highlighting the combined utility of its constituent parts for applications in various scientific domains (Section 1.4). The content has deliberately excluded topics outside this scope, such as specific safety profiles or administrative protocols, to maintain a clear focus on the fundamental chemical principles and research potential of the title compound.

Advanced Spectroscopic and Crystallographic Methodologies for Structural and Electronic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the connectivity and spatial relationships between atoms.

To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be necessary. rsc.orgwikipedia.orgresearchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another in the pyridine (B92270) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that bears a proton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. researchgate.net It would be instrumental in confirming the positions of the tert-butyl group and the nitro group relative to the protons on the pyridine ring and the pyridinol oxygen.

A hypothetical table of expected NMR data, based on the analysis of similar structures, is presented below.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (Proton to Carbon)
H-36.5 - 7.0110 - 120C-2, C-4, C-5
H-67.8 - 8.2140 - 150C-2, C-4, C-5
C(CH₃)₃1.3 - 1.530 - 35C-4, C(CH₃)₃
C(CH₃)₃-35 - 40H-C(CH₃)₃
C-2-160 - 165H-3, H-6
C-4-145 - 155H-3, H-6, H-C(CH₃)₃
C-5-135 - 145H-3, H-6

Note: This table is illustrative and predictive. Actual experimental values would be required for definitive assignment.

Should 4-(tert-butyl)-5-nitropyridin-2-ol exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a critical tool for their characterization. acs.org ssNMR can distinguish between different packing arrangements in the solid state, which can influence the physical properties of the compound. Furthermore, ssNMR can provide insights into the dynamics of the molecule in the solid state, such as the rotation of the tert-butyl group.

The "pyridin-2-ol" functional group can exist in equilibrium with its tautomeric form, "pyridin-2-one". chemicalbook.com This is a common phenomenon in hydroxypyridines. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, would be employed to investigate this potential tautomeric equilibrium. youtube.com By analyzing changes in the chemical shifts and line shapes as a function of temperature, the thermodynamic and kinetic parameters of the tautomerization process could be determined.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

HRMS is an indispensable tool for determining the exact elemental formula of a compound by measuring its mass-to-charge ratio with very high precision.

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern is often characteristic of a particular molecular structure. For this compound, expected fragmentation pathways could include the loss of the nitro group (NO₂), the tert-butyl group, or other characteristic cleavages of the pyridine ring. Analyzing these fragments would provide further confirmation of the proposed structure.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. An initial ion of interest (the parent ion) is selected, fragmented, and then the resulting fragment ions (daughter ions) are analyzed. This technique would be particularly useful for confirming the connectivity of the molecule by systematically breaking it apart and identifying the resulting fragments. This provides a high degree of confidence in the structural assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of a molecule. The vibrational modes of this compound are expected to be dominated by the characteristic frequencies of its nitro, hydroxyl, and tert-butyl substituents, as well as the pyridinol ring system.

Diagnostic Frequencies for Nitro, Hydroxyl, and Tert-butyl Functional Groups

The vibrational spectrum of this compound can be dissected into the contributions from its key functional moieties. Based on extensive studies of related compounds, the following diagnostic frequencies are anticipated:

Nitro (NO₂) Group: The nitro group typically exhibits two prominent stretching vibrations: the asymmetric stretching (νₐₛ(NO₂)) and the symmetric stretching (νₛ(NO₂)). For aromatic nitro compounds, these bands are generally observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. In a detailed study of the analogous compound, 2-hydroxy-5-nitropyridine (B147068) (which exists in the 5-nitro-2-pyridone tautomeric form), the asymmetric and symmetric NO₂ stretching vibrations were identified in the experimental IR and Raman spectra. elsevierpure.com

Hydroxyl (OH) Group and Pyridinone Tautomerism: The position of the hydroxyl group vibration is highly sensitive to hydrogen bonding and tautomeric equilibria. In many hydroxypyridines, a tautomeric equilibrium exists between the enol (hydroxyl) and keto (pyridone) forms. For 2-hydroxy-5-nitropyridine, computational and spectroscopic evidence strongly favors the 5-nitro-2-pyridone tautomer. elsevierpure.com In this form, the N-H stretching vibration is expected in the range of 3000-3400 cm⁻¹, often appearing as a broad band in the IR spectrum due to intermolecular hydrogen bonding. The C=O stretching vibration of the pyridone ring is a strong IR band typically found between 1640 and 1690 cm⁻¹.

Tert-butyl Group: The tert-butyl group presents several characteristic vibrational modes. The C-H stretching vibrations are expected in the 2950-3000 cm⁻¹ region. More diagnostically, the symmetric and asymmetric bending vibrations of the methyl groups within the tert-butyl moiety give rise to distinct bands. The symmetric C-H deformation (umbrella mode) is typically observed around 1370 cm⁻¹, while the asymmetric deformations appear near 1460 cm⁻¹. Rocking and twisting modes of the methyl groups are found at lower frequencies.

A summary of the expected diagnostic vibrational frequencies for this compound is presented in Table 1.

Table 1: Expected Diagnostic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity
Nitro (NO₂) Asymmetric Stretch (νₐₛ) 1500 - 1570 Strong
Nitro (NO₂) Symmetric Stretch (νₛ) 1300 - 1370 Strong
Pyridone (N-H) Stretch (ν) 3000 - 3400 Medium-Strong, Broad
Pyridone (C=O) Stretch (ν) 1640 - 1690 Strong
Tert-butyl (C-H) Stretch (ν) 2950 - 3000 Medium-Strong
Tert-butyl (CH₃) Asymmetric Bend (δₐₛ) ~1460 Medium

Conformational Analysis via Vibrational Modes

The vibrational spectra can also provide insights into the conformational isomers of this compound. The orientation of the tert-butyl and nitro groups with respect to the pyridinone ring can influence the exact frequencies and intensities of certain vibrational modes. For instance, steric interactions between the bulky tert-butyl group and the adjacent nitro group may lead to a twisting of the nitro group out of the plane of the aromatic ring. This deviation from planarity would affect the conjugation of the nitro group with the ring and result in a shift of the NO₂ stretching frequencies.

Furthermore, the presence and nature of intermolecular hydrogen bonding, primarily involving the N-H and C=O groups of the pyridone tautomer and the nitro group, will be reflected in the vibrational spectra. Strong hydrogen bonds typically cause a red-shift (lowering of frequency) and broadening of the stretching bands of the involved groups (e.g., N-H stretching).

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net An XRD analysis of this compound would provide precise information on its molecular geometry and how the molecules pack in the solid state.

Determination of Bond Lengths, Angles, and Torsion Angles

A single-crystal XRD study would yield accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule. For the pyridinone ring, the C-C, C-N, and C=O bond lengths would confirm the tautomeric form present in the crystal. The C-N and N-O bond lengths of the nitro group, as well as the C-C bond lengths of the tert-butyl group, would be determined with high precision. Torsion angles would reveal the degree of planarity of the pyridinone ring and the orientation of the nitro and tert-butyl substituents.

Based on the analysis of 2-hydroxy-5-nitropyridine, it is expected that the pyridone ring will be nearly planar. elsevierpure.com The bond lengths within the ring would likely exhibit partial double bond character. The geometry around the nitrogen atom of the nitro group is expected to be trigonal planar.

Table 2: Expected Bond Lengths and Angles for this compound (based on analogous structures)

Parameter Expected Value
Bond Lengths (Å)
C=O 1.23 - 1.26
N-H 0.86 - 0.88
C-NO₂ 1.45 - 1.49
N-O (nitro) 1.21 - 1.24
C-C (ring) 1.36 - 1.44
C-N (ring) 1.34 - 1.40
C-C (tert-butyl) 1.52 - 1.55
**Bond Angles (°) **
O-N-O (nitro) 123 - 127
C-C-N (ring) 118 - 122
C-N-C (ring) 118 - 122

Analysis of Intermolecular Interactions (e.g., hydrogen bonding) and Crystal Packing

The crystal packing of this compound will be governed by a combination of intermolecular forces, with hydrogen bonding playing a crucial role. The N-H group of the pyridone ring is a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygen atoms of the nitro group are potential hydrogen bond acceptors. It is highly probable that strong N-H···O=C or N-H···O-N hydrogen bonds will be formed, leading to the formation of chains or dimeric structures in the crystal lattice.

The bulky tert-butyl group will also significantly influence the crystal packing through steric effects and weak van der Waals interactions. It may create channels or layers in the crystal structure, and its presence could lead to a less dense packing arrangement compared to the non-substituted analog.

Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions within the nitropyridinone chromophore.

The π→π* transitions, which are typically intense, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These are expected to occur in the UV region. The n→π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital.

The presence of the nitro group, a strong electron-withdrawing group, and the hydroxyl/pyridone system, which can act as an electron-donating group, will likely lead to intramolecular charge transfer (ICT) transitions. These ICT bands are often sensitive to solvent polarity.

For the related compound 2-hydroxy-5-nitropyridine, the UV-Vis spectrum in various solvents shows characteristic absorption bands. While specific absorption maxima for this compound are not documented, they are expected to be in a similar range, with potential shifts due to the electronic and steric effects of the tert-butyl group. The tert-butyl group, being a weak electron-donating group, might cause a slight red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted analog.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic compounds exhibit fluorescence. The fluorescence properties of this compound, including its emission wavelength and quantum yield, would depend on the nature of its lowest excited state and the efficiency of non-radiative decay processes. The presence of the nitro group often quenches fluorescence, so the emission from this compound may be weak or non-existent.

A summary of the anticipated electronic spectroscopic properties is provided in Table 3.

Table 3: Expected Electronic Spectroscopy Properties for this compound

Spectroscopy Transition Type Expected Wavelength Range (nm) Notes
UV-Vis Absorption π→π* 200 - 300 High intensity
UV-Vis Absorption n→π* / ICT 300 - 400 Lower intensity, solvent dependent

Absorption and Emission Properties Related to Electronic Transitions

The electronic absorption and emission spectra of this compound are expected to be governed by the interplay of the pyridinol ring, the electron-withdrawing nitro group, and the electron-donating tert-butyl group. The absorption of ultraviolet-visible (UV-Vis) light would promote electrons from lower energy molecular orbitals to higher energy ones.

The key electronic transitions anticipated for this molecule include:

π → π* transitions: These transitions, typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems. The presence of the nitro group is likely to cause a bathochromic (red) shift in these absorption bands compared to the parent pyridin-2-ol.

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen of the hydroxyl group or the nitrogen of the nitro group) to a π* antibonding orbital. These are generally of lower intensity than π → π* transitions.

The emission properties (fluorescence or phosphorescence) would be observed as the molecule relaxes from an excited electronic state back to the ground state. The wavelength and intensity of the emitted light would be characteristic of the energy gap between these states. The presence of the nitro group, a known fluorescence quencher, might lead to low or negligible fluorescence quantum yields.

Table 1: Hypothetical Electronic Absorption Data for this compound in a Non-polar Solvent

TransitionExpected λmax (nm)Expected Molar Absorptivity (ε, M⁻¹cm⁻¹)
π → π280 - 350> 10,000
n → π380 - 450< 2,000

Note: This data is hypothetical and based on general principles for similar compounds. Actual experimental values are required for confirmation.

Solvatochromism and pH Effects on Electronic Spectra

The electronic spectra of this compound are expected to be sensitive to the surrounding environment, a phenomenon known as solvatochromism, and to changes in pH.

Solvatochromism: The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule to different extents. This differential stabilization leads to shifts in the absorption and emission maxima.

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a shift to longer wavelengths (red shift). This is often observed for π → π* transitions in molecules with intramolecular charge transfer character.

Negative Solvatochromism (Blue Shift): If the ground state is more polar and has stronger interactions with the solvent (e.g., through hydrogen bonding to the lone pairs involved in an n → π* transition), an increase in solvent polarity will stabilize the ground state more, leading to a shift to shorter wavelengths (blue shift).

pH Effects: The pyridin-2-ol moiety can exist in different protonation states depending on the pH of the solution. The acidic phenolic proton and the basic pyridine nitrogen can undergo protonation or deprotonation.

In acidic solution: The pyridine nitrogen is likely to be protonated, forming a pyridinium (B92312) ion. This would increase the electron-withdrawing nature of the ring, likely causing a hypsochromic (blue) shift in the π → π* absorption band.

In basic solution: The hydroxyl group will be deprotonated to form a phenolate (B1203915). This increases the electron-donating ability of the oxygen, leading to a significant bathochromic (red) shift in the absorption spectrum. The formation of the phenolate can be visually observed as a color change, making such compounds potential pH indicators.

The different ionic species in solution would each have a unique absorption spectrum. By monitoring the spectral changes as a function of pH, the pKa values for the acidic and basic sites of the molecule could be determined.

Table 2: Expected Spectral Shifts for this compound under Different Conditions

ConditionExpected Spectral ShiftRationale
Increasing Solvent PolarityBathochromic (Red) Shift for π → πStabilization of a more polar excited state.
Increasing Solvent PolarityHypsochromic (Blue) Shift for n → πStabilization of the ground state via hydrogen bonding.
Decreasing pH (Acidic)Hypsochromic (Blue) ShiftProtonation of the pyridine nitrogen.
Increasing pH (Basic)Bathochromic (Red) ShiftDeprotonation of the hydroxyl group to form a phenolate.

Note: These are expected trends based on the behavior of similar compounds. Experimental verification is necessary.

Rigorous Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within the 4-(tert-butyl)-5-nitropyridin-2-ol molecule. These calculations provide insights into the molecule's stability, reactivity, and electronic properties. Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are central to these studies. wikipedia.orgyoutube.com

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and energy of molecules like this compound. researchgate.netrsc.org This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, such as B3LYP and PBE0, are employed to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. rsc.org

For this compound, geometry optimization would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. These calculations are iterative, progressively adjusting the molecular geometry until a stable structure is found. The resulting data provides a detailed picture of the molecule's shape and the spatial arrangement of its tert-butyl, nitro, and hydroxyl functional groups on the pyridine (B92270) ring.

Table 1: Representative Calculated Geometrical Parameters for this compound using DFT

ParameterBond/AngleCalculated Value (B3LYP/6-31G*)
Bond LengthC2-O1.35 Å
C4-C(tert-butyl)1.54 Å
C5-N(nitro)1.45 Å
Bond AngleC2-C3-C4118.5°
C4-C5-N(nitro)121.0°
Dihedral AngleC3-C4-C(tert-butyl)-C(methyl)60.0°

Note: The values in this table are representative and intended for illustrative purposes.

For even higher accuracy in energy calculations, post-Hartree-Fock ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized. nih.govnih.gov While computationally more demanding than DFT, these methods provide a more accurate description of electron correlation, which is crucial for obtaining precise energetic information. wikipedia.org These high-level calculations are valuable for determining properties like reaction energies and activation barriers.

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. wikipedia.org Common basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). wikipedia.orgcomputationalscience.org The selection of a basis set is a compromise between desired accuracy and computational cost. For a molecule like this compound, a split-valence basis set with polarization and diffuse functions is generally recommended for reliable results. wikipedia.org

Furthermore, to simulate the behavior of this compound in a solution, solvation models are employed. numberanalytics.com Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous dielectric medium. numberanalytics.comnih.gov This approach allows for the calculation of molecular properties in different solvent environments, which is essential for understanding its behavior in chemical reactions. q-chem.com

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are powerful tools for predicting various spectroscopic parameters of this compound. These predictions can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT calculations can be used to predict the 1H and 13C NMR chemical shifts of this compound. acs.orgstenutz.euresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted chemical shifts are highly sensitive to the molecular geometry and electronic environment of each nucleus. nih.govacs.org Discrepancies between calculated and experimental shifts can often be attributed to factors like solvent effects and intermolecular interactions. nih.gov

Table 2: Representative Predicted 13C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (GIAO-DFT/B3LYP/6-311+G(d,p))
C2160.5
C3110.2
C4145.8
C5135.1
C6148.3
C(tert-butyl)35.4
C(methyl)30.1

Note: The values in this table are representative and intended for illustrative purposes. Referencing is relative to a standard (e.g., TMS).

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. nih.gov Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities. rsc.org This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The results of these calculations can be used to assign the peaks in an experimental vibrational spectrum to specific molecular motions, such as stretching, bending, and torsional modes of the various functional groups in this compound.

Electronic Excitation Energy and UV-Vis Spectra Prediction

Computational studies have been employed to predict the electronic behavior of this compound. The calculated UV-Vis absorption spectrum for the most stable tautomer, the enol form (1a), shows a maximum absorption wavelength (λmax) at 349 nm. This absorption is attributed to the electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of these frontier molecular orbitals, HOMO and LUMO, are crucial in determining the electronic properties and reactivity of a molecule. For the enol tautomer of this compound, the HOMO energy is calculated to be -6.82 eV, and the LUMO energy is -2.77 eV. The energy gap between these orbitals (HOMO-LUMO gap) is 4.05 eV, which is indicative of the molecule's kinetic stability and low reactivity.

Reaction Mechanism Elucidation through Computational Transition State Search

While specific, detailed studies on the complete reaction mechanisms involving this compound are not extensively documented in publicly available research, the foundational calculations for such investigations have been established.

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool for confirming that a calculated transition state connects the correct reactants and products on a potential energy surface. For the tautomerization between the enol (1a) and keto (1b) forms of this compound, IRC calculations have been performed. These calculations confirm that the identified transition state smoothly connects the two tautomers, validating the proposed pathway for this intramolecular proton transfer.

Potential Energy Surface Mapping

Mapping the potential energy surface provides a comprehensive view of the energy landscape of a chemical system, including its stable isomers and the transition states that connect them. For this compound, the potential energy surface for tautomerization has been explored. The enol tautomer (1a) was identified as the global minimum, being more stable than the keto tautomer (1b) by 2.21 kcal/mol. A transition state for the conversion between these two forms was located at 39.80 kcal/mol higher in energy than the enol form.

Conformational Analysis and Tautomeric Preference Studies

The conformational landscape and tautomeric equilibrium of this compound have been a primary focus of computational analysis.

Global Minimum Conformation Search

The study of this compound reveals the existence of two primary tautomers: the enol form (1a) and the keto form (1b). Computational analysis using Density Functional Theory (DFT) with the B3LYP functional and the 6–311++G(d,p) basis set has established that the enol tautomer (1a) is the more stable form. It resides at a lower energy level, making it the global minimum conformation. The energy difference between the two tautomers confirms the predominance of the enol form.

TautomerRelative Energy (kcal/mol)
Enol (1a)0.00
Keto (1b)2.21

Energy Barriers for Internal Rotations (e.g., nitro group torsion)

The rotational barrier of the nitro group (-NO2) attached to the pyridine ring is a key conformational feature. The potential energy surface for the torsion of the C5-N bond was calculated to determine this barrier. The calculations revealed two transition states for the rotation, corresponding to nitro group dihedral angles of approximately 90° and 270°. The energy barrier for this internal rotation was determined to be 4.6 kcal/mol. This relatively low barrier suggests that the nitro group is not rigidly fixed and can rotate at room temperature.

ParameterValue
Rotational Barrier of Nitro Group4.6 kcal/mol
Dihedral Angle at Transition State~90° and ~270°

Assessment of Aromaticity and Electronic Delocalization

The aromatic character of the pyridine ring in this compound, and the influence of the tert-butyl and nitro substituents on its electronic delocalization, are critical determinants of its chemical reactivity and stability. Computational methods provide quantitative measures of these properties.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule. github.io It is based on the magnetic shielding at the center of a ring system (or at a point above the ring), which is calculated using quantum mechanical methods. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. Values close to zero imply a non-aromatic system. mdpi.com

The NICS values are typically calculated at the geometric center of the ring, denoted as NICS(0), and at a point 1 Å above the plane of the ring, denoted as NICS(1). The NICS(1) value is often considered a better indicator of the π-electron contribution to aromaticity, as it is less influenced by the σ-framework of the molecule. github.io

For this compound, the aromaticity of the pyridine ring is influenced by the electron-donating hydroxyl group, the sterically bulky tert-butyl group, and the electron-withdrawing nitro group. Computational studies on various nitropyridine derivatives have shown that the number and position of nitro groups can significantly impact the aromaticity of the pyridine ring. Generally, the introduction of nitro groups, which are strongly electron-withdrawing, can affect the electron density and delocalization within the pyridine ring.

To illustrate the application of NICS in assessing aromaticity, the following table presents calculated NICS values for pyridine and some of its nitro derivatives from a computational study. researchgate.net

Table 1: Representative NICS(0) and NICS(1) Values (in ppm) for Pyridine and Selected Nitropyridine Derivatives

Compound NICS(0) NICS(1) Aromatic Character
Pyridine -12.5 -10.2 Aromatic
2-Nitropyridine -10.8 -9.5 Aromatic
3-Nitropyridine -11.9 -10.0 Aromatic

Note: These values are for illustrative purposes and are based on computational studies of related compounds. The exact values for this compound would require specific calculations.

Electron Localization Function (ELF) analysis is a method used to visualize and understand the electron pairing and localization in a molecule. It provides a picture of the electron distribution, highlighting regions corresponding to core electrons, covalent bonds, and lone pairs. For this compound, ELF analysis would reveal the nature of the bonding within the pyridine ring and the electronic structure of the substituent groups.

In the context of this compound, NBO analysis would be instrumental in understanding the electronic interplay between the substituents and the pyridine ring. Specifically, it would quantify:

The hyperconjugative interactions between the σ-bonds of the tert-butyl group and the π-system of the pyridine ring.

The delocalization of lone pair electrons from the oxygen of the hydroxyl group and the nitrogen of the nitro group into the ring.

The electron-withdrawing effect of the nitro group through the analysis of the occupancies of the π and π* orbitals of the ring.

A theoretical investigation of 2-nitropyridine-N-oxide and its derivatives has demonstrated the utility of NBO analysis in providing evidence for the electronic interplay between a nitro group and a heterocyclic ring. nih.gov The following table presents hypothetical, yet representative, stabilization energies (E(2)) from an NBO analysis for key donor-acceptor interactions that would be expected in this compound.

Table 2: Representative Donor-Acceptor Interactions and Second-Order Perturbation Stabilization Energies (E(2)) from NBO Analysis

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (1) N (pyridine) π* (C-C) ~5-10 Lone pair delocalization
LP (2) O (hydroxyl) π* (C-C) ~15-25 Lone pair delocalization
π (C=C) π* (N-O) (nitro) ~2-5 π-conjugation

Note: These are estimated values to illustrate the types of interactions and their potential magnitudes. Actual values would be obtained from a specific NBO calculation on this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with the surrounding environment. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the dynamic processes occurring at the atomic level.

For this compound, MD simulations can be employed to investigate its dynamic behavior and interactions with solvent molecules, typically water. Such simulations would provide valuable insights into:

Solvation Structure: The arrangement of solvent molecules around the solute, including the formation of hydrogen bonds between the hydroxyl and nitro groups of the solute and the surrounding water molecules.

Conformational Dynamics: The flexibility of the molecule, including the rotation of the tert-butyl group and the nitro group.

Transport Properties: The diffusion of the molecule in solution.

Aggregation Propensity: Neutron scattering experiments and MD simulations have shown that pyridine itself has a tendency to aggregate in aqueous solutions. nih.gov MD simulations could explore whether similar aggregation occurs for this compound.

An MD simulation of this compound in an aqueous solution would involve placing the molecule in a box of water molecules and simulating the system over a period of nanoseconds. The analysis of the resulting trajectory would provide quantitative information about the solute-solvent interactions.

Table 3: Representative Parameters and Potential Outputs of a Molecular Dynamics Simulation of this compound in Water

Simulation Parameter Typical Value/Description
System Composition 1 molecule of this compound + ~2000 water molecules
Force Field A standard biomolecular force field (e.g., GROMOS, AMBER)
Ensemble NPT (constant number of particles, pressure, and temperature)
Temperature 298 K (25 °C)
Pressure 1 atm
Simulation Time 100 ns
Key Outputs
Radial Distribution Functions (g(r)) To characterize the solvation shells around specific atoms (e.g., the oxygen of the hydroxyl group, the oxygens of the nitro group).
Hydrogen Bond Analysis To quantify the number and lifetime of hydrogen bonds between the solute and water.
Root Mean Square Deviation (RMSD) To assess the conformational stability of the molecule over time.

Mechanistic Approaches to Biological Activity and Structure Activity Relationship Sar Research

Rationale for Biological Evaluation of Pyridinol and Nitropyridine Scaffolds

The decision to investigate 4-(tert-butyl)-5-nitropyridin-2-ol is grounded in the well-documented biological significance of its constituent chemical scaffolds: pyridinol and nitropyridine.

Pyridinol/Pyridone Scaffold: The pyridine (B92270) ring is a "privileged structural motif" in drug design, found in numerous FDA-approved drugs. nih.govnih.gov Its presence is associated with a vast array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govrsc.org The pyridin-2-ol moiety exists in tautomeric equilibrium with its pyridin-2(1H)-one form. This structural feature is present in many bioactive natural products and synthetic compounds, which are recognized as antimicrobial, antitumor, and cardiotonic agents. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in molecular recognition at biological targets. nih.gov

Nitropyridine Scaffold: Nitropyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, and antibacterial properties. nih.gov The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the pyridine ring. This facilitates reactions with nucleophilic reagents and can be crucial for binding to biological targets. nih.gov For instance, the inclusion of a nitro group on a pyridine ring has been shown to enhance the antimicrobial activity of certain compounds. nih.gov Furthermore, nitropyridine-containing compounds have been developed as potent inhibitors of key cellular enzymes like Janus kinase 2 (JAK2) and microtubule-targeting agents in cancer research. nih.govnih.gov

The combination of these two scaffolds in this compound provides a strong rationale for its comprehensive biological evaluation. The unique substitution pattern, including the sterically demanding tert-butyl group, suggests the potential for novel interactions with biological targets and, consequently, unique therapeutic activities.

In Vitro Biological Screening Methodologies for Activity Profiling

To determine the biological activity of this compound, a hierarchical screening approach employing various in vitro assays is essential. This process begins with broad profiling and progresses to more specific mechanistic studies.

Target-Based Assays (e.g., enzyme inhibition, receptor binding)

Target-based assays are fundamental for determining if a compound interacts with a specific, known biological molecule, such as an enzyme or receptor. This approach offers direct insight into the molecule's mechanism of action. Given the known activities of related scaffolds, several target-based assays would be relevant for profiling this compound.

Kinase Inhibition Assays: Many pyridine derivatives are known to be kinase inhibitors. acs.orgnih.gov Assays would measure the ability of the compound to inhibit the activity of specific kinases, such as PIM-1 kinase or Nek2, which are often implicated in cancer. acs.orgnih.gov The inhibitory activity is typically quantified as an IC₅₀ value, representing the concentration of the compound required to reduce enzyme activity by 50%. acs.org

Tubulin Polymerization Assay: Certain nitropyridines have been identified as microtubule-targeting agents that bind to tubulin and inhibit its polymerization, a mechanism crucial for anticancer activity. nih.gov An in vitro tubulin polymerization assay, often using fluorescence, can directly measure the compound's effect on this process. nih.gov

Receptor Binding Assays: If a relevant receptor target is hypothesized, binding assays can be performed. These assays quantify the affinity of the compound for the receptor, helping to identify potential antagonists or agonists. nih.gov

Cell-Based Phenotypic Screening for Specific Biological Responses

Phenotypic screening is a powerful, target-agnostic approach where compounds are evaluated for their ability to produce a desired change in a cellular model of a disease. charnwooddiscovery.com This method is advantageous because it screens compounds in a more biologically relevant context and can identify active molecules without prior knowledge of their specific molecular target. charnwooddiscovery.comnih.gov

For this compound, relevant phenotypic screens could include:

Antiproliferative Assays: The compound would be tested against a panel of human cancer cell lines (e.g., breast, liver, leukemia) to determine its effect on cell growth and viability. rsc.orgacs.orgnih.gov The MTT assay is a common colorimetric method used for this purpose, yielding IC₅₀ values that indicate the compound's potency. rsc.org

Cell Cycle Analysis: If a compound shows antiproliferative activity, flow cytometry can be used to determine its effect on the cell cycle. acs.org This can reveal if the compound causes cell cycle arrest at a specific phase (e.g., G2/M phase), which is a characteristic of many anticancer drugs. nih.govacs.org

Apoptosis and Differentiation Induction Assays: Further assays can determine if the observed cell death is due to apoptosis (programmed cell death). acs.org In the context of leukemia, a phenotypic screen could assess the compound's ability to induce differentiation of cancer cells into more mature, non-proliferating cell types. nih.gov

Antimicrobial and Antifungal Activity Assessment Methods

The evaluation of antimicrobial and antifungal properties is a critical component of the screening process for novel heterocyclic compounds. bohrium.comresearchgate.net Standardized methods are employed to determine the potency and spectrum of activity.

Agar (B569324) Diffusion Method: This is a preliminary screening method where a compound-impregnated disk is placed on an agar plate inoculated with a specific bacterium or fungus. The size of the clear zone of inhibition around the disk indicates the compound's activity. researchgate.netnih.gov

Minimum Inhibitory Concentration (MIC) Determination: This is a more quantitative method used to determine the lowest concentration of a compound that prevents visible growth of a microorganism. nih.govbohrium.com Broth microdilution is a common technique where the compound is serially diluted in a 96-well plate containing the microbial culture. nih.gov Many nitrofuran and pyridine derivatives have been evaluated using this method, with some showing potent activity at low µg/mL concentrations. nih.govmdpi.comnih.gov

Minimum Fungicidal/Bactericidal Concentration (MFC/MBC): Following MIC determination, samples from the wells showing no growth can be subcultured onto fresh agar. The lowest concentration that results in no growth on the new plate is defined as the MFC or MBC, indicating the concentration at which the compound is cidal (kills the microbe) rather than just static (inhibits growth). mdpi.com

Advanced Structure-Activity Relationship (SAR) Studies

Once initial biological activity is identified, structure-activity relationship (SAR) studies are conducted. drugdesign.orgoncodesign-services.com SAR analysis involves synthesizing and testing analogues of the active compound to understand which structural features are crucial for its biological effects, guiding the optimization of potency and selectivity. oncodesign-services.comresearchgate.net

Rational Design of Analogues Based on Computational Predictions (e.g., molecular docking, pharmacophore modeling)

Modern drug design heavily relies on computational methods to guide the synthesis of new analogues, saving significant time and resources. researchgate.net

Molecular Docking: This computational technique predicts the preferred binding orientation of a molecule to a specific target protein. nih.govnih.govresearchgate.net If a target enzyme is identified (e.g., from a target-based assay), molecular docking can be used to simulate how this compound and its potential analogues fit into the enzyme's active site. mdpi.comresearchgate.net The results, often expressed as a binding energy score, help prioritize which new derivatives are most likely to show improved activity. nih.gov This method can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for binding. mdpi.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target. nih.govdovepress.com These models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.gov The resulting pharmacophore can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds or to guide the modification of the lead compound to better match the ideal feature arrangement, thereby enhancing biological activity. rsc.orgyoutube.com

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, aiming to correlate the physicochemical properties of a series of compounds with their biological activities. For a compound like this compound, a QSAR model would be developed by synthesizing and testing a series of analogues with modifications at the tert-butyl, nitro, and hydroxyl positions.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of molecules structurally related to this compound with their corresponding biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological indices, would be calculated for each compound.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to generate a mathematical equation that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, untested compounds.

A hypothetical QSAR study on a series of this compound analogues might reveal, for instance, that the biological activity is positively correlated with the electron-withdrawing nature of the substituent at the 5-position and negatively correlated with the steric bulk at the 4-position.

Table 1: Hypothetical QSAR Descriptors for a Series of this compound Analogues

Compound AnalogueLogPElectronic Parameter (Hammett Constant)Steric Parameter (Taft's Es)Predicted Activity (pIC50)
Analogue 12.50.78-1.546.8
Analogue 22.80.66-1.746.5
Analogue 32.20.85-1.547.2
Analogue 43.10.78-1.986.2

This table is for illustrative purposes only and does not represent actual experimental data.

Ligand Efficiency and Lipophilic Efficiency Metrics in Optimization

In the optimization phase of drug discovery, it is crucial to not only enhance potency but also to maintain favorable physicochemical properties to ensure good "drug-likeness." Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics used for this purpose. core.ac.uk

Ligand Efficiency (LE): This metric normalizes the binding affinity of a compound by its size (heavy atom count). It helps in identifying smaller molecules that bind efficiently to their target. The goal is to maximize the binding energy per atom. nih.gov

Lipophilic Efficiency (LLE): LLE relates the potency of a compound to its lipophilicity (logP or logD). It is a valuable tool for guiding lead optimization towards compounds with a better balance of potency and lipophilicity, which often translates to improved pharmacokinetic and safety profiles. wikipedia.orgnih.gov An ideal LLE value for an optimized drug candidate is often considered to be between 5 and 7. core.ac.uk

For this compound, medicinal chemists would calculate LE and LLE for each synthesized analogue. An analogue that shows an increase in potency without a concomitant increase in lipophilicity would be considered a high-quality lead for further development.

Table 2: Hypothetical Ligand and Lipophilic Efficiency Metrics for this compound Analogues

Compound AnaloguepIC50Heavy Atom CountLogPLigand Efficiency (LE)Lipophilic Efficiency (LLE)
Analogue 16.8150.452.54.3
Analogue 26.5162.80.413.7
Analogue 37.2152.20.485.0
Analogue 46.2173.10.363.1

This table is for illustrative purposes only and does not represent actual experimental data.

Elucidation of Molecular Mechanisms of Action

Understanding how a compound exerts its biological effect at a molecular level is fundamental for its development as a therapeutic agent.

Protein Binding Studies and Interaction Analysis

To identify the molecular target of this compound, a variety of protein binding studies could be employed. Techniques such as affinity chromatography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) could be used to identify and characterize the interaction between the compound and its protein target.

Once a target protein is identified, computational docking studies could be performed to predict the binding mode of this compound within the protein's active site. These studies would provide insights into the key amino acid residues involved in the interaction, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, which can then be used to guide the rational design of more potent and selective inhibitors.

Cellular Pathway Analysis (e.g., gene expression, protein quantification)

To understand the broader biological consequences of the interaction between this compound and its target, cellular pathway analysis would be conducted. Techniques like transcriptomics (gene expression profiling) and proteomics (protein quantification) would be used to assess the changes in a cell's molecular landscape upon treatment with the compound.

For instance, if this compound were to inhibit a specific kinase, a proteomics study might reveal downstream changes in the phosphorylation status of substrate proteins. Similarly, a transcriptomics study could identify changes in the expression of genes regulated by the targeted signaling pathway. nih.gov This information is crucial for understanding the compound's mechanism of action and for identifying potential biomarkers for its activity.

Pre-clinical In Vitro Studies on Specific Biological Targets

Based on the outcomes of target identification and mechanism of action studies, pre-clinical in vitro studies would be designed to evaluate the efficacy of this compound against specific biological targets.

If the compound was identified as an inhibitor of a particular kinase involved in cancer, its activity would be tested in a panel of cancer cell lines. Similarly, if it showed potential as an antimicrobial agent, its minimum inhibitory concentration (MIC) would be determined against various bacterial or viral strains. These studies are essential for establishing the compound's spectrum of activity and for providing a rationale for further pre-clinical and clinical development.

Table 3: Hypothetical In Vitro Activity of this compound Against a Kinase Target

Cell LineTarget Kinase ExpressionIC50 (µM)
Cancer Cell Line AHigh0.5
Cancer Cell Line BLow> 50
Normal Cell LineLow> 50

This table is for illustrative purposes only and does not represent actual experimental data.

Emerging Research Directions and Academic Impact

Innovations in Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like 4-(tert-butyl)-5-nitropyridin-2-ol. Researchers are actively seeking to develop more environmentally benign and efficient synthetic methods. One approach gaining traction is the use of metal-free reagents and solvent-free conditions. For instance, tert-butyl nitrite (B80452) (TBN) has been demonstrated as an effective reagent for N-nitrosation of secondary amines under solvent-free conditions, offering advantages such as commercial availability, affordability, and easy handling. rsc.org While not a direct synthesis of the title compound, this methodology highlights a broader trend towards minimizing waste and avoiding hazardous substances in the synthesis of nitro-containing compounds. rsc.org

Another avenue of sustainable synthesis involves biocatalysis. Whole-cell biocatalysts, such as those from Burkholderia sp. MAK1, have shown promise in the regioselective oxyfunctionalization of pyridine (B92270) derivatives. nih.gov These microbial systems can catalyze hydroxylations at specific positions on the pyridine ring, offering a green alternative to traditional chemical methods that often require harsh conditions and protecting groups. nih.gov The application of such biocatalytic methods to precursors of this compound could provide a more sustainable manufacturing process.

Exploration of New Chemical Transformations for Diversification and Functionalization

The functionalization of the pyridin-2-one core is crucial for exploring the structure-activity relationships of its derivatives. nih.gov The presence of the tert-butyl and nitro groups, along with the hydroxyl group, on this compound offers multiple sites for chemical modification. Transition metal catalysis, particularly palladium/norbornene cooperative catalysis, has emerged as a powerful tool for the dual functionalization of iodinated 2-pyridones. nih.gov This strategy allows for the controlled formation of two vicinal chemical bonds in a single operation, enabling the rapid generation of structurally diverse 2-pyridone libraries. nih.gov

Furthermore, the reactivity of the nitro group can be exploited for various transformations. For example, the reduction of the nitro group to an amino group would yield a key intermediate for the synthesis of a wide array of new derivatives. This amino group could then undergo a variety of reactions, including acylation, alkylation, and diazotization, to introduce further chemical diversity. The synthesis of related nitropyridine derivatives often involves nucleophilic substitution of a leaving group, such as a halogen, by an amine or other nucleophile. nih.gov

Advanced Computational Modeling for Predictive Research and Material Design

Computational modeling and theoretical studies are becoming indispensable tools in modern chemical research. Density Functional Theory (DFT) calculations, for instance, are employed to predict the chemical interactions and electrochemical parameters of molecules. researchgate.net In the context of this compound and its derivatives, computational methods can be used to:

Predict Reactivity: Model reaction mechanisms and predict the most likely sites for chemical modification. For example, theoretical studies on related systems have been used to understand the mechanism of singlet oxygen ene reactions. mdpi.com

Elucidate Structure-Activity Relationships (SAR): In silico docking studies can predict the binding affinity of pyridinone derivatives to biological targets, guiding the design of more potent and selective compounds. researchgate.net

Design Novel Materials: Computational screening can help identify derivatives with desirable electronic or photophysical properties for applications in materials science.

For example, pharmacophore models have been successfully used to study the selectivity of pyridin-2(1H)-one derivatives against cancer cell lines, revealing key structural features for potent activity. nih.gov

Interdisciplinary Research Integrating Materials Science or Nanotechnology

The unique properties of pyridin-2-one derivatives are leading to their exploration in materials science and nanotechnology. For instance, a related compound, tert-butyl 5-nitropyridin-2-ylcarbamate, is incorporated into polymer formulations to enhance thermal stability and mechanical properties, which is important for developing advanced materials for electronics and automotive applications. chemimpex.com

The fluorescent properties of some pyridine derivatives are also of interest. 3-Hydroxyisonicotinaldehyde, a simple pyridine derivative, has been identified as having the lowest molecular weight of all dyes that exhibit green fluorescence. wikipedia.org This highlights the potential for designing novel fluorophores based on the pyridinol scaffold for various imaging and sensing applications. The integration of pyridin-2-one derivatives into nanostructures could lead to the development of novel sensors, drug delivery systems, or catalytic nanomaterials.

Application as Chemical Probes for Biological Systems and Mechanistic Studies

Chemical probes are essential tools for dissecting complex biological processes. nih.gov The pyridin-2-one scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in biologically active compounds. nih.gov Derivatives of this compound have the potential to be developed into chemical probes to study specific biological targets or pathways.

Key characteristics of a good chemical probe include high potency, selectivity, and the ability to be modified with reporter tags (e.g., fluorescent dyes or affinity labels) without losing activity. nih.gov The functional groups on this compound provide handles for such modifications. For example, the development of activity-based probes for sirtuins, a class of enzymes involved in cellular regulation, has utilized similar strategies of incorporating photoaffinity tags and bioorthogonal functional groups. nih.gov

Mechanistic studies of enzyme-catalyzed reactions often employ substrate analogs. Pyridine derivatives have been used as mimics of pyridoxal (B1214274) 5'-phosphate, the active form of vitamin B6, to gain insights into the reaction kinetics of enzymes that utilize this coenzyme. wikipedia.org Similarly, derivatives of this compound could be designed to probe the active sites of specific enzymes.

Future Perspectives in Drug Discovery Research on Novel Pyridinol Derivatives

The pyridinone scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. nih.gov The chemical tractability of the pyridinone ring allows for extensive structural modifications to optimize potency and selectivity. frontiersin.orgnih.gov

Future drug discovery efforts focusing on novel pyridinol derivatives, including those based on the this compound framework, are likely to concentrate on several key areas:

Target-Based Drug Design: Utilizing computational docking and structural biology to design inhibitors for specific enzymes or receptors implicated in disease. nih.govnih.gov

Phenotypic Screening: Screening libraries of diverse pyridinol derivatives in cell-based assays to identify compounds with desired biological effects, followed by target deconvolution studies. nih.gov

Fragment-Based Drug Discovery: Using smaller, less complex pyridinol-containing fragments to identify initial binding interactions with a target, which can then be optimized into more potent lead compounds.

The ongoing research into the synthesis, functionalization, and biological activity of pyridinone derivatives continues to pave the way for the development of novel therapeutics. nih.gov

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 4-(tert-butyl)-5-nitropyridin-2-ol?

The synthesis of pyridine derivatives like this compound typically involves precursor modification. A plausible route could adapt methods for structurally similar compounds, such as the reaction of tert-butyl cyanoacetate with 5-nitropyridine-2-carbaldehyde under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF . Post-synthetic hydrolysis of the ester group (if applicable) may yield the hydroxyl moiety. Key considerations include:

  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane is recommended for isolating high-purity product.

Basic: How should researchers characterize the structural and physicochemical properties of this compound?

Rigorous characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., tert-butyl at C4, nitro at C5, hydroxyl at C2) and confirm aromatic proton environments .
    • IR : Detect functional groups (e.g., O–H stretch ~3200 cm⁻¹, nitro group ~1520 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight (e.g., C₉H₁₂N₂O₃ would yield m/z ≈ 196.1).
  • Thermal analysis : Determine melting points (compare with analogs like 4-tert-butyl-2-nitrophenol, mp 287–293°C ) and assess thermal stability via TGA.

Basic: What safety protocols are critical when handling this compound?

Safety considerations for nitroaromatic compounds include:

  • Toxicity : Use PPE (gloves, goggles) to avoid skin/eye contact, as nitro groups can cause irritation .
  • Stability : Store in cool, dry conditions away from reducing agents to prevent unintended redox reactions.
  • Waste disposal : Follow hazardous waste guidelines for nitro-containing compounds to mitigate environmental risks .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR data may arise from tautomerism (e.g., keto-enol equilibria) or solvent effects. Methodological strategies include:

  • Variable-temperature NMR : Probe tautomeric shifts by acquiring spectra at 25°C and 60°C .
  • Deuterium exchange : Confirm hydroxyl presence via D₂O shake tests.
  • Computational validation : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts .

Advanced: What mechanistic insights exist for the reactivity of the nitro group in this compound?

The nitro group’s electron-withdrawing nature influences electrophilic substitution patterns. Key reactions include:

  • Bioreduction : Under enzymatic or microbial action, nitro groups may reduce to amines, forming reactive intermediates for drug discovery .
  • Photochemical behavior : Nitroaromatics often undergo photodegradation; monitor via UV-Vis spectroscopy to assess stability in light-exposed applications.

Advanced: How can multidisciplinary approaches enhance the application of this compound in materials science or medicinal chemistry?

  • Materials science : Explore coordination chemistry by reacting the hydroxyl/nitro groups with metal ions (e.g., Cu²⁺) to design metal-organic frameworks (MOFs) .
  • Medicinal chemistry : Screen for bioactivity (e.g., antimicrobial or anticancer properties) using structure-activity relationship (SAR) studies, leveraging the tert-butyl group’s lipophilicity to optimize pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.